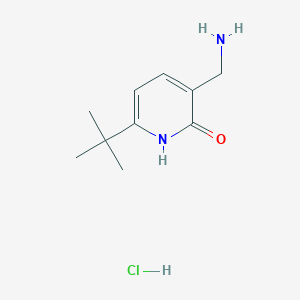

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA .

Mode of Action

Similar compounds have been shown to inhibit the function of their target enzymes . In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis .

Biochemical Pathways

Inhibition of leurs would affect the protein synthesis pathway, leading to a decrease in the production of proteins .

Result of Action

Inhibition of leurs would likely result in a decrease in protein synthesis, which could have various effects depending on the specific proteins that are affected .

生物活性

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridinone ring with an aminomethyl group and a tert-butyl substituent, which contribute to its distinctive electronic and steric properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C10H17ClN2O

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one

The biological activity of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group enhances lipophilicity, facilitating interactions with lipid membranes. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : Studies have shown that 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one acts as an inhibitor for several enzymes. Its binding affinity varies depending on the specific target and biological system involved.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

- Antioxidant Activity : The compound has been implicated in modulating oxidative stress responses, potentially through interactions with pathways involving the Nrf2-Keap1 complex.

Case Studies

- Enzyme Inhibition Study :

- Antioxidant Activity :

Comparative Analysis

The following table summarizes the biological activities of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one compared to similar compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one | Significant | Moderate | Preliminary Evidence |

| S-Pregabalin | High | Low | None |

| 3-(Aminomethyl)phenylboronic acid hydrochloride | Moderate | None | Moderate |

Synthesis and Industrial Applications

The synthesis of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one can be achieved through various methods, including the Mannich reaction. This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde under mild conditions . Optimizing these synthetic routes is crucial for industrial applications where yield and purity are paramount.

特性

IUPAC Name |

3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNJFDAQTWDQQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。